molecular formula C21H34N6O7S B1671125 Efegatran sulfate CAS No. 126721-07-1

Efegatran sulfate

Cat. No.: B1671125
CAS No.: 126721-07-1
M. Wt: 514.6 g/mol
InChI Key: BISKEOIROPAOGY-RXQQAGQTSA-N
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Chemical Reactions Analysis

Efegatran sulfate undergoes various chemical reactions, primarily focusing on its role as a thrombin inhibitor. The compound’s sulfation is a critical modification, often achieved using sulfur trioxide amine/amide complexes . These reactions are essential for its biological activity, particularly in anticoagulation.

Scientific Research Applications

Efegatran sulfate has been extensively studied for its anticoagulant properties. It has shown efficacy in preventing recurrent ischemia in patients with unstable angina . Additionally, it has been evaluated in clinical trials for its potential in treating acute ST-segment elevation myocardial infarction (STEMI) when combined with thrombolysis . The compound’s ability to inhibit thrombin makes it a valuable tool in cardiovascular research and therapy.

Mechanism of Action

Efegatran sulfate exerts its effects by directly inhibiting thrombin, a key enzyme in the coagulation cascade . By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism is crucial in managing conditions like unstable angina and myocardial infarction.

Properties

CAS No.

126721-07-1

Molecular Formula

C21H34N6O7S

Molecular Weight

514.6 g/mol

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;sulfuric acid

InChI

InChI=1S/C21H32N6O3.H2O4S/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23;1-5(2,3)4/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25);(H2,1,2,3,4)/t16-,17+,18-;/m0./s1

InChI Key

BISKEOIROPAOGY-RXQQAGQTSA-N

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O

SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O

Appearance

Solid powder

126721-07-1

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

105806-65-3 (Parent)

sequence

FPR

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

D-methyl-phenylalanyl-prolyl-arginal
efegatran
efegatran sulfate
GYKI 14766
GYKI-14766
LY 294468
LY-294468
Me-Phe-Pro-Arg-H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Efegatran sulfate
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Efegatran sulfate
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Reactant of Route 6
Efegatran sulfate

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